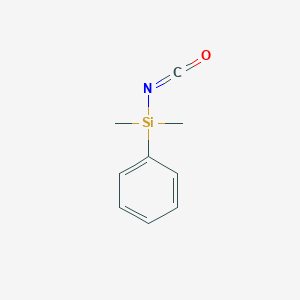

Isocyanato(dimethyl)phenylsilane

Description

Structure

3D Structure

Properties

CAS No. |

23115-25-5 |

|---|---|

Molecular Formula |

C9H11NOSi |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

isocyanato-dimethyl-phenylsilane |

InChI |

InChI=1S/C9H11NOSi/c1-12(2,10-8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

OIEZCLOMEMWVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isocyanato Dimethyl Phenylsilane and Precursors

Synthesis of the Isocyanate Functional Group in Organosilicon Context

The introduction of the isocyanate (–NCO) group onto a silicon-containing molecule is a critical transformation. Methodologies for this process can be broadly categorized into non-phosgene and phosgene-based approaches, each with distinct advantages and mechanistic pathways.

Non-Phosgene Approaches for NCO Introduction onto Silicon-Containing Scaffolds

Concerns over the high toxicity of phosgene (B1210022) have spurred the development of alternative, greener methods for isocyanate synthesis. nih.govionike.comresearchgate.net These non-phosgene routes often involve the generation of a reactive intermediate that can be converted to the isocyanate group.

One of the most versatile and widely used non-phosgene methods is the Curtius rearrangement . nih.govnih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and dinitrogen gas. nih.gov The key advantage of the Curtius rearrangement is its tolerance of a wide array of functional groups and the complete retention of stereochemistry during the rearrangement process. nih.govnumberanalytics.com The required acyl azide can be prepared from a corresponding carboxylic acid. nih.gov A common and safer alternative to using potentially explosive sodium azide is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of carboxylic acids to isocyanates under mild conditions. nih.govchem-station.com

| Feature | Description |

| Reaction Type | Thermal decomposition of acyl azides |

| Product | Isocyanate and dinitrogen gas |

| Key Advantage | High functional group tolerance, stereospecificity |

| Precursor | Carboxylic acid |

| Common Reagent | Diphenylphosphoryl azide (DPPA) for milder, one-pot synthesis |

Other non-phosgene strategies include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. nih.govionike.com The reaction of amines with dimethyl carbonate is another promising green alternative to phosgene-based methods for producing isocyanate precursors. researchgate.netresearchgate.net These methods, while avoiding the hazards of phosgene, may present their own challenges, such as the use of high-pressure carbon monoxide or the need for effective catalysts. ionike.comresearchgate.net

Phosgene-Based Precursor Synthesis and Derivatization

Despite its toxicity, phosgene and its derivatives, such as triphosgene (B27547), remain important reagents for the synthesis of isocyanates due to their high reactivity and efficiency. nih.govorgsyn.org The traditional industrial production of isocyanates heavily relies on the reaction of primary amines with phosgene. google.comresearchgate.net This process typically involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to the isocyanate. google.com

For laboratory-scale syntheses, triphosgene offers a safer and more convenient alternative to gaseous phosgene. orgsyn.org It is a solid that can be handled more easily and can be used to convert amino acid esters into their corresponding isocyanates in a rapid and high-yielding manner under mild, biphasic conditions. orgsyn.org

Construction of the Dimethylphenylsilane (B1631080) Framework

The dimethylphenylsilane moiety serves as the structural backbone for isocyanato(dimethyl)phenylsilane. Its synthesis relies on the formation of robust silicon-carbon bonds, a cornerstone of organosilicon chemistry.

Strategies for Silicon-Carbon Bond Formation: Emphasis on Aryl and Alkyl Substitutions

The formation of silicon-carbon bonds is a fundamental process in the synthesis of organosilanes. wikipedia.org Compared to carbon-carbon bonds, silicon-carbon bonds are longer and weaker, making them susceptible to cleavage by certain reagents. wikipedia.org

A prevalent method for creating Si-C bonds involves the reaction of organometallic reagents, such as Grignard reagents (organomagnesium halides) or organolithium compounds, with chlorosilanes. orgsyn.org While organolithium reagents are highly reactive, their utility can be limited by functional group compatibility. orgsyn.org Grignard reagents, being less reactive, often necessitate harsher conditions like elevated temperatures and prolonged reaction times. orgsyn.org However, the use of catalysts, such as zinc chloride, can significantly facilitate these reactions, allowing for the synthesis of a wide variety of functionalized tetraorganosilanes under milder conditions. orgsyn.orgorganic-chemistry.org

Another approach involves the coupling of benzylic halides with arylhalosilanes, which can be promoted by sonication to achieve high yields of sterically hindered and functionalized benzylic silanes. nsf.gov Palladium-catalyzed silylation of aryl chlorides also provides a route to aryltrimethylsilanes. organic-chemistry.org Furthermore, the cleavage of the strong silicon-fluorine bond has been demonstrated as a viable strategy for silicon-carbon bond formation. researchgate.net

| Reagent Type | Reactivity | Conditions | Advantages | Disadvantages |

| Organolithium | High | Typically smooth | High reactivity | Limited functional group tolerance |

| Grignard | Moderate | Often requires heat/long reaction times | More tolerant of some functional groups | Can be sluggish |

| Grignard with ZnCl₂ catalyst | High | Mild | Broad scope, high efficiency, cost-effective | - |

The starting material for many of these syntheses is often a chlorosilane, such as chlorodimethylphenylsilane (B1200534). fishersci.cachemicalbook.comsigmaaldrich.comcymitquimica.com This compound can be synthesized and subsequently used in nucleophilic substitution reactions to introduce the desired organic groups onto the silicon atom. orgsyn.orgcymitquimica.com For instance, the reaction of chlorodimethylphenylsilane with a suitable Grignard reagent is a common method to form the dimethylphenylsilane framework. orgsyn.org

Hydrosilylation-Mediated Routes to Phenyl-Substituted Silanes

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. wikipedia.orgmcmaster.ca This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org The reaction is typically catalyzed by transition metals, particularly those from the platinum group. wikipedia.org

Hydrosilylation can be employed to introduce phenyl substituents onto a silane (B1218182). For example, the hydrosilylation of an alkene with a phenyl-containing silane, such as dimethylphenylsilane, can be used to construct the desired framework. chemicalbook.comrsc.orgtum.de The regioselectivity of the hydrosilylation reaction can be a critical factor, and the choice of catalyst and reaction conditions plays a significant role in controlling the outcome. rsc.org Intramolecular hydrosilylation of alkynylphenylsilanes has also been reported as a method to synthesize silacyclic compounds. nih.gov Furthermore, rhodium-catalyzed sequential double hydrosilylation has been used to form two C-Si bonds from diphenylsilane. acs.org

Convergent and Divergent Synthesis of this compound Architectures

The choice between a convergent and divergent approach will depend on several factors, including the availability of starting materials, the efficiency of the individual reaction steps, and the desired scale of the synthesis. For instance, a divergent approach might start with chlorodimethylphenylsilane, which is then reacted to introduce a group that can be subsequently converted to the isocyanate. A convergent approach might involve the reaction of a pre-formed isocyanate-containing nucleophile with a dimethylphenylsilyl electrophile.

Elucidation of Reactivity and Reaction Mechanisms of Isocyanato Dimethyl Phenylsilane

Reactions of the Isocyanate Functionality in Organosilanes

The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

Nucleophilic Additions: Urethane (B1682113) and Urea (B33335) Linkage Formation

The primary reaction of isocyanates is nucleophilic addition across the C=N double bond. Silyl (B83357) isocyanates, including Isocyanato(dimethyl)phenylsilane, readily react with alcohols and amines to form stable urethane and urea linkages, respectively. These reactions are fundamental to the production of various polyurethane and polyurea materials.

The reaction with alcohols produces N-silyl-urethanes. For instance, silyl isocyanates have been successfully reacted with the hydroxyl groups present in cellulose. core.ac.uk Similarly, reaction with benzyl (B1604629) alcohol is a standard method used to characterize sulfonyl isocyanates that are synthesized using trimethylsilyl (B98337) isocyanate. google.com

When reacted with primary or secondary amines, silyl isocyanates form N-silyl-ureas. A notable example is the reaction of silyl isocyanates with silylhydroxylamines, which yields organosilicon hydroxyureas. archive.org Furthermore, trimethylsilyl isocyanate can serve as a carbamoyl (B1232498) precursor, reacting with amine-like structures such as cyclic guanidines. nih.gov The general schemes for these reactions are fundamental in polymer and synthetic chemistry. ulisboa.ptgoogle.com

| Reactant Class | Nucleophile Example | Product Linkage |

| Alcohols | Cellulose, Benzyl Alcohol core.ac.ukgoogle.com | Urethane |

| Amines | Silylhydroxylamines, Guanidines archive.orgnih.gov | Urea |

Cycloaddition Chemistry Involving Isocyanate Groups

Isocyanates can undergo cycloaddition reactions, and silyl isocyanates are no exception. The most prominent of these reactions is the trimerization to form isocyanurates, which are six-membered heterocyclic rings. This reaction can be catalyzed and is a key process in the formation of polyisocyanurate (PIR) foams, known for their thermal stability. thieme-connect.de The process often proceeds via the thermal cracking of a carbamatosilane to yield the isocyanatosilane intermediate, which then rapidly trimerizes if not quickly removed from the reaction medium. epo.org While other cycloadditions like Diels-Alder reactions are known for isocyanates, trimerization is a well-documented pathway for silyl isocyanates. ethernet.edu.etu-tokyo.ac.jp

Reactions with Nitrile Anions for Cyanoformamide (B1595522) Derivatives

The reaction chemistry involving silyl groups and nitriles is particularly noteworthy. While this compound itself would react as the isocyanate component, the related reagent dimethylphenylsilylcyanide (PhMe₂SiCN) serves as an effective source of a nitrile anion. ethernet.edu.et This silyl cyanide reagent, upon activation with a Lewis base, can transfer its cyanide group to various isocyanates to produce cyanoformamide derivatives. The phenyl group on the silicon atom enhances its electrophilicity, facilitating the release of the cyanide anion. ethernet.edu.etnih.gov

In other complex catalytic cycles, electrophilic silyl isocyanates themselves can act as key intermediates. For example, in certain nickel-catalyzed cyanation reactions using CO₂/NH₃ as the cyanide source, a benzyl-nickel(I) intermediate is trapped by a silyl isocyanate, which is formed in situ. nih.govacs.org The electronic and steric properties of the ligands on the metal center influence the reactivity of the intermediate with the electrophilic silyl isocyanate. acs.orgsmolecule.comresearchgate.net

Reactions with Active Hydrogen Compounds

Beyond alcohols and amines, the isocyanate group reacts with a variety of other compounds containing active hydrogen atoms. The reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. This reaction is fundamental in the production of polyurethane foams, where CO₂ acts as the blowing agent.

Silyl isocyanates also react with other active hydrogen sources. They have been shown to react with the hydroxyl groups on the surface of nitrocellulose and alpha cellulose. core.ac.uk A synthesis route for this compound itself involves the reaction of dimethylphenylsilane (B1631080) with urea, highlighting the reactivity between the silane (B1218182) and the N-H bonds of urea. globalchemmall.com

Transformations Involving the Organosilane Moiety of this compound

The reactivity of the organosilane portion of the molecule offers different transformation pathways than those of the isocyanate group.

Si-H Bond Reactivity as Hydride Donor in Dimethylphenylsilane Derivatives

The Si-H bond in dimethylphenylsilane and its derivatives can act as a hydride donor in various chemical transformations. The reactivity of this bond is influenced by the substituents on the silicon atom. Kinetic studies of hydride transfer from hydrosilanes to carbenium ions have provided quantitative data on their hydride-donating abilities.

The reactivity of para-substituted aryldimethylsilanes shows a linear correlation with Hammett σ constants (ρ = -2.46), indicating that electron-donating groups on the phenyl ring enhance the hydride-donating ability of the silane. uni-muenchen.de In a series of related silanes, the reactivity increases significantly with the number of alkyl groups (H3SiHex:H2SiHex2:HSiHex3 = 1.00:155:7890), while the increase is much smaller for phenyl-substituted silanes (H3SiPh:H2SiPh2:HSiPh3 = 1.00:17.2:119). uni-muenchen.de This suggests that alkyl groups are more effective at stabilizing the incipient silicenium ion than phenyl groups in this context.

Mayr's reactivity database quantifies the nucleophilicity of various compounds, including hydride donors. Dimethyl(phenyl)silane has a reported N parameter of 3.55 and an sN parameter of 0.75 in dichloromethane. uni-muenchen.delmu.de These parameters provide a basis for comparing its reactivity with a wide range of other nucleophiles and electrophiles.

Si-C Bond Transformations and Cleavages

While the Si-H bond is generally more reactive, the Si-C bond in phenylsilanes can also undergo cleavage under specific conditions. The cleavage of the Si-C(phenyl) bond is a key step in the synthesis of certain functionalized organosilicon compounds. For instance, the reaction of a phenyl-substituted silane with lithium metal can lead to the selective cleavage of a Si-phenyl bond, affording a functionalized lithiosilane. nih.govresearchgate.net This transformation highlights the potential for using the phenyl group as a leaving group in the synthesis of more complex silicon-containing molecules.

In the context of catalysis, the relative reactivity of different silanes can be influenced by the stability of the Si-C bond. In rhodium-catalyzed hydrosilylation, the reactivity order of hydrosilanes was found to be significantly influenced by the nature of the aryl group attached to silicon, with dimethyl(2-pyridyl)silane showing a massive rate acceleration compared to dimethylphenylsilane. nih.gov This is attributed to the coordinating effect of the pyridyl group, which facilitates the catalytic cycle. nih.gov

Oxidative Transformations of Organosilanes

The oxidation of organosilanes, particularly the conversion of hydrosilanes to silanols (R3SiOH), is a fundamental transformation in silicon chemistry. Silanols are valuable intermediates for the synthesis of silicones and other materials. Catalytic oxidation using environmentally benign oxidants like hydrogen peroxide is an area of active research.

A divacant lacunary polyoxotungstate has been shown to be an efficient catalyst for the highly selective oxidation of various organosilanes to silanols using 30-60% hydrogen peroxide. researchgate.net This system demonstrates high chemoselectivity, tolerating various functional groups on the silane. researchgate.net The use of such catalysts avoids the need for strong, less selective oxidants that can produce toxic byproducts. researchgate.net

Mechanistic Studies of this compound Reactions: Computational and Experimental Approaches

Understanding the reaction mechanisms of this compound and related compounds is crucial for controlling their reactivity and designing new synthetic applications. A combination of experimental and computational methods provides deep insights into the pathways of these reactions.

The isocyanate group (R-N=C=O) itself is a reactive electrophile, readily attacked by nucleophiles such as alcohols, amines, and water. wikipedia.org The reaction with alcohols forms urethanes, while reaction with amines yields ureas. wikipedia.org The isocyanate group can also undergo cyclization reactions, such as trimerization to form isocyanurates. mdpi.com

Computational studies, often using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For example, DFT calculations have been used to rationalize the experimental outcomes of reactions between isocyanates and imines, helping to distinguish between possible [2+2] and [4+2] cycloaddition pathways. chemrxiv.org Such studies can model transition states and intermediates, providing energetic information that explains observed product distributions. chemrxiv.org

In the context of silane reactivity, combined experimental and theoretical investigations have shed light on fundamental processes. For the reaction of a phenyl radical with silane (SiH4), studies have shown that a radical substitution mechanism, leading to the formation of phenylsilane (B129415), is favored over simple hydrogen abstraction. escholarship.org This highlights the distinct reactivity of silicon compared to carbon. escholarship.org

For hydrosilylation reactions, mechanistic studies often focus on the catalytic cycle. Kinetic isotope effects and rate law determinations are key experimental tools. For example, in the nickel-catalyzed hydrosilylation of 1-octene, a rate law dependent on the square root of the nickel concentration suggested the involvement of a dimeric nickel-hydride species as the resting state of the catalyst. princeton.edu In palladium-catalyzed oxidative addition of Si-H bonds, kinetic and isotopic labeling studies pointed to the rate-limiting formation of a σ-complex intermediate. semanticscholar.org

The mechanism of isocyanate formation itself has also been a subject of computational and experimental study. For instance, the catalytic decomposition of carbamates to isocyanates over zinc oxide has been investigated using in-situ infrared spectroscopy and DFT, revealing the coordination of the carbamate (B1207046) to the catalyst surface and the subsequent bond-breaking steps. nih.gov

Advanced Spectroscopic and Structural Characterization of Isocyanato Dimethyl Phenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic and organometallic compounds. For Isocyanato(dimethyl)phenylsilane, a multi-nuclear approach examining ¹H, ¹³C, and ²⁹Si nuclei is essential for a complete molecular elucidation.

By analyzing the NMR spectra of analogous compounds such as dimethylphenylsilane (B1631080) and other substituted phenylsilanes, the expected chemical shifts for this compound can be predicted with a high degree of confidence.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl and phenyl protons. The methyl protons attached directly to the silicon atom would likely appear as a singlet in the upfield region, typically around 0.4-0.6 ppm. The protons of the phenyl group would resonate in the aromatic region, generally between 7.2 and 7.6 ppm, with their multiplicity depending on the substitution pattern and the resolution of the instrument.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The methyl carbons attached to silicon are expected to have a chemical shift in the range of -3 to 1 ppm. The phenyl carbons would exhibit several signals in the aromatic region (128-138 ppm), with the ipso-carbon (the carbon directly attached to the silicon atom) appearing at a distinct chemical shift. The carbon of the isocyanate group (-NCO) is expected to resonate significantly downfield, typically in the range of 120-130 ppm.

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly informative for organosilicon compounds. For this compound, a single resonance is expected. Based on data for similar structures like (4-bromophenyl)dimethyl(phenyl)silane, which has a ²⁹Si chemical shift of approximately -7.5 ppm, a similar shift is anticipated for the target molecule. rsc.org The exact chemical shift would be influenced by the electronegativity of the isocyanate group.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred from |

| ¹H (Si-CH₃) | ~ 0.4 - 0.6 | Singlet | Dimethylphenylsilane |

| ¹H (Phenyl) | ~ 7.2 - 7.6 | Multiplet | Dimethylphenylsilane, Dimethyldiphenylsilane chemicalbook.com |

| ¹³C (Si-CH₃) | ~ -3 - 1 | Quartet | (4-Bromophenyl)dimethyl(phenyl)silane rsc.org |

| ¹³C (Phenyl) | ~ 128 - 138 | Multiple signals | (4-Bromophenyl)dimethyl(phenyl)silane rsc.org |

| ¹³C (NCO) | ~ 120 - 130 | Singlet | Phenyl isocyanate chemicalbook.com |

| ²⁹Si | ~ -7.5 | Singlet | (4-Bromophenyl)dimethyl(phenyl)silane rsc.org |

Table 1: Predicted NMR Spectroscopic Data for this compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared (IR) and Raman spectra of this compound would be characterized by several key absorption bands.

The most prominent feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. researchgate.netresearchgate.net The phenyl group would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The Si-C bond and Si-CH₃ groups also have characteristic vibrations. For instance, the Si-(CH₃)₂ group is expected to show a symmetric deformation (umbrella mode) around 1250 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric stretching of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations would also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group | Inferred from |

| N=C=O Asymmetric Stretch | ~ 2250 - 2280 | Very Strong, Sharp | Isocyanate | Various isocyanates researchgate.netresearchgate.net |

| C-H Aromatic Stretch | > 3000 | Medium to Weak | Phenyl | Dimethylphenylsilane |

| C=C Aromatic Stretch | ~ 1400 - 1600 | Medium to Strong | Phenyl | Dimethylphenylsilane |

| Si-(CH₃)₂ Symmetric Deformation | ~ 1250 | Medium | Dimethylsilyl | Dimethylphenylsilane |

| Si-Phenyl Stretch | ~ 1100 | Medium | Phenylsilyl | Dimethylphenylsilane |

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in confirming its structure. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak [M]⁺.

The fragmentation pattern would be dictated by the relative stability of the resulting fragments. Cleavage of the Si-phenyl bond is a common fragmentation pathway for phenylsilanes, which would lead to a [M-C₆H₅]⁺ ion. Another likely fragmentation would involve the loss of the isocyanate group, resulting in a [M-NCO]⁺ fragment. The presence of the dimethylsilyl group would also give rise to characteristic fragments. For example, the loss of a methyl group from the molecular ion or other fragments is a common process. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula. While direct mass spectra of the target compound are not available, analysis of long-chain isocyanates suggests that fragmentation can be complex and may involve rearrangements. researchgate.net

| Ion | Proposed Structure | Fragmentation Pathway | Inferred from |

| [M]⁺ | [C₉H₁₁NOSi]⁺ | Molecular Ion | General MS principles |

| [M-CH₃]⁺ | [C₈H₈NOSi]⁺ | Loss of a methyl group | General MS principles for organosilanes |

| [M-NCO]⁺ | [C₈H₁₁Si]⁺ | Loss of the isocyanate group | Fragmentation of isocyanates |

| [M-C₆H₅]⁺ | [C₃H₆NOSi]⁺ | Loss of the phenyl group | Fragmentation of phenylsilanes |

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Computational Chemistry and Theoretical Investigations into Isocyanato Dimethyl Phenylsilane

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a prominent computational method used to investigate the quantum mechanical properties of molecules. It is particularly effective in studying the energetics of reaction pathways and characterizing the high-energy transition state structures that connect reactants to products.

Detailed DFT calculations have been instrumental in mapping the potential energy surfaces for reactions involving organosilicon compounds. For reactions analogous to those involving Isocyanato(dimethyl)phenylsilane, such as the hydrolysis of silanes, DFT studies reveal the formation of a pentacoordinate transition state. researchgate.net This transition state represents the highest energy point along the reaction coordinate as the silicon center temporarily expands its coordination sphere. The geometry of such transition states can be precisely determined by locating first-order saddle points on the potential energy surface, which are minima in all directions except for the reaction coordinate. wikipedia.org

The energetics of these processes, including activation barriers and reaction enthalpies, can be calculated with high accuracy. For instance, in the hydrolysis of alkyltriethoxysilanes, a related class of compounds, DFT calculations help in understanding the influence of the molecular structure on the reaction's feasibility. hydrophobe.org These computational approaches allow for the systematic investigation of various reaction pathways, helping to identify the most favorable mechanism. While specific DFT data for this compound is not broadly published, the principles from related silyl (B83357) isocyanate and phenylsilane (B129415) systems are directly applicable. researchgate.netchemrxiv.org

Transition states are inherently transient and cannot be isolated experimentally. youtube.com Therefore, computational modeling is the primary means of characterizing their structure. wikipedia.orgyoutube.com These theoretical models often involve visualizing partial bond formation and breakage, providing a dynamic picture of the chemical transformation. youtube.com The accuracy of these calculations is critical, as even small changes in the computed energy of a transition state can significantly alter the predicted reaction rate.

Table 1: Representative Data from DFT Calculations on Related Silane (B1218182) Reactions

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 15-30 |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -10 to -25 (for exothermic hydrolysis) |

| Transition State Geometry | The molecular structure at the highest point of the energy profile. | Typically trigonal bipyramidal for SN2-type reactions at silicon. |

Note: The values in this table are illustrative and based on general findings for reactions of similar organosilicon compounds. Actual values for this compound would require specific calculations.

Analysis of Electronic Structure and Bonding Characteristics

Understanding the electronic structure and bonding of this compound is fundamental to explaining its reactivity. Quantum chemical calculations, particularly DFT, provide detailed information about the distribution of electron density and the nature of the chemical bonds within the molecule.

Studies on analogous phenylsilanes (Ph₄₋ₙSiHₙ) have shown that the electronic structure is largely determined by the energy levels of the phenyl ligands, which are weakly perturbed by the silicon atom's valence orbitals. researchgate.net The interaction between the silicon p-orbitals and the π-system of the phenyl ring is a key feature. researchgate.net In this compound, the silicon atom is bonded to a phenyl group, two methyl groups, and an isocyanate group. The electronegative nitrogen and oxygen atoms of the isocyanate group significantly influence the electron density distribution around the silicon atom.

The bonding in such molecules can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which translates the complex wave function from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the charge distribution on each atom and the nature (s- or p-character) of the hybrid orbitals forming the bonds. The Si-N bond in the Si-N=C=O fragment is of particular interest, as its polarity and strength are critical to the compound's reactivity, especially in nucleophilic substitution reactions at the silicon center.

The energy and shape of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial indicators of reactivity. The HOMO location often indicates the site of nucleophilic attack, while the LUMO indicates the site susceptible to electrophilic attack. For organosilicon compounds, the LUMO often has significant character on the silicon atom, making it the primary site for attack by nucleophiles.

Theoretical Prediction of Reactivity and Selectivity in Organosilicon-Isocyanate Systems

Computational chemistry serves as a predictive tool for the reactivity and selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are most likely to form and under what conditions.

For organosilicon-isocyanate systems, theoretical studies can predict the outcome of reactions with various nucleophiles or electrophiles. For example, in reactions involving hydrolysis or alcoholysis, DFT calculations can determine whether the reaction will proceed via an associative mechanism (with a stable or transient pentacoordinate intermediate) or a dissociative mechanism. The steric and electronic effects of the substituents on the silicon atom—in this case, the phenyl and dimethyl groups—play a significant role in determining the preferred pathway. The phenyl group, with its steric bulk and electronic properties, and the methyl groups will influence the accessibility of the silicon center to an incoming nucleophile and the stability of the transition state.

Theoretical models can also elucidate the regioselectivity of reactions. The isocyanate group (-N=C=O) itself has two potential electrophilic sites: the silicon atom and the carbonyl carbon. Computational studies can calculate the activation barriers for nucleophilic attack at both sites, thereby predicting the selectivity of a given reaction. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms in complex systems. For instance, the performance of various DFT functionals can be evaluated to predict reaction energies with high accuracy, which is crucial for making reliable predictions about selectivity. researchgate.net

The insights gained from these computational investigations are not purely academic. They have practical implications for the development of new materials and catalysts. hydrophobe.orgchemrxiv.org By understanding the fundamental principles that govern the reactivity of compounds like this compound, scientists can better design molecules with tailored properties for specific applications in materials science and organic synthesis.

Applications in Advanced Polymer Chemistry and Material Science

Isocyanato(dimethyl)phenylsilane as a Crosslinking Agent in Polymer Systems

This compound serves as an effective crosslinking agent, enhancing the mechanical and thermal properties of polymers. The crosslinking process leverages the dual reactivity of the molecule. The isocyanate (-NCO) group can react with functional groups on polymer chains, such as hydroxyl (-OH) or amine (-NH2), to form stable urethane (B1682113) or urea (B33335) linkages, respectively. This reaction grafts the silane (B1218182) moiety onto the polymer backbone.

Subsequently, the dimethylphenylsilyl group can undergo hydrolysis in the presence of moisture, converting the silyl (B83357) group into a reactive silanol (B1196071) (-Si-OH). These silanol groups can then undergo a condensation reaction with other silanol groups on adjacent polymer chains, forming strong and durable siloxane bridges (Si-O-Si). This two-stage curing mechanism—an initial reaction via the isocyanate group followed by moisture-curing of the silane—results in a densely crosslinked three-dimensional polymer network. nih.govresearchgate.net

This crosslinking strategy is particularly useful in creating semi-interpenetrating polymer networks (IPNs). For instance, a linear polymer containing hydroxyl groups can be reacted with this compound. researchgate.net The resulting silane-grafted polymer can then be crosslinked through the siloxane bond formation, creating a network structure that imparts improved solvent resistance, thermal stability, and mechanical strength to the final material. researchgate.netpaint.org Organofunctional silanes, including those with isocyanate groups, are recognized for their ability to act as a "bridge" between organic polymers and inorganic materials, enhancing adhesion and composite strength. nih.gov

Development of Silyl-Modified Polymers (SMP) and SPUR Polymers

This compound and similar isocyanato-silanes are pivotal in the formulation of Silyl-Modified Polymers (SMPs), particularly silyl-terminated polyurethanes (SPUR). nih.gov These materials are valued in high-performance adhesives and sealants because they combine the flexibility and strength of polyurethanes with the excellent weather and moisture resistance of silicones. researchgate.net

The synthesis of a SPUR polymer typically involves the reaction of a polyol (e.g., polyether or polyester (B1180765) with terminal hydroxyl groups) with a diisocyanate. In a subsequent step, the remaining terminal isocyanate groups on the polyurethane prepolymer are "end-capped" with a functional silane. nih.gov When an isocyanato-silane like this compound is used, it reacts with the terminal hydroxyl groups of a prepolymer. Alternatively, and more commonly, an isocyanate-terminated prepolymer is reacted with an aminosilane (B1250345) or mercaptosilane. google.com

The resulting SPUR polymer has terminal, moisture-curable silyl groups. Curing proceeds via hydrolysis and condensation of these terminal silane groups, forming a crosslinked network without the presence of residual free isocyanate monomers, which are a health concern. researchgate.net This approach allows for the development of one-component, moisture-curable systems that are stable during storage and cure upon application in ambient conditions. researchgate.net

Table 1: Comparison of Polymer Systems

| Feature | Traditional Polyurethane (PU) | Silyl-Terminated Polyurethane (SPUR) |

|---|---|---|

| Curing Mechanism | Reaction of polyol with excess isocyanate | Moisture-induced hydrolysis and condensation of terminal silane groups |

| Primary Bonds | Urethane, Urea | Urethane, Siloxane (Si-O-Si) |

| Key Advantage | High strength and elasticity | Excellent weatherability, no free isocyanates in final formulation |

| Key Disadvantage | Presence of toxic residual isocyanate monomers | Can have different adhesion profiles compared to PUs |

Novel Polymerization Pathways and Mechanisms

The distinct reactive sites on this compound allow its theoretical participation in various polymerization pathways, leading to novel materials.

Anionic and Radical Polymerization Initiated by Isocyanate Species

The initiation of polymerization directly by the isocyanate group of an organosilane is not a conventional pathway. Anionic polymerization typically requires monomers with electron-withdrawing groups that can stabilize a negative charge and is initiated by strong nucleophiles like alkyllithium compounds. wikipedia.orgyoutube.com While isocyanates themselves can undergo anionic polymerization to form polyisocyanates, the isocyanate moiety is not typically used to initiate the polymerization of other vinyl monomers. researchgate.net

In radical polymerization, initiation occurs via the generation of free radicals from an initiator molecule. wikipedia.org While the isocyanate group is generally unreactive towards free radicals, the silane component of the molecule can play a role. Certain organosilanes have been shown to act as highly efficient co-initiators in radical photopolymerization, where silyl radicals are generated and can initiate polymerization. researchgate.netepa.gov These silyl radicals are effective at reducing oxygen inhibition, a common issue in radical polymerization conducted in air. researchgate.netepa.gov Therefore, while the isocyanate group is unlikely to initiate radical polymerization, the silane portion of this compound could potentially participate in photo-initiated radical processes.

Condensation Polymerization in Organosilicon-Based Systems

This compound is well-suited for condensation polymerization, a process where molecules join together, losing small molecules like water or alcohol as byproducts. This pathway is fundamental to the curing of many silicone and hybrid polymers. acs.orgwiley-vch.de

The process can be envisioned in two stages:

Urethane/Urea Linkage Formation: The isocyanate group reacts with a polyol or polyamine, forming a polyurethane or polyurea prepolymer with pendant dimethylphenylsilyl groups.

Silane Condensation (Sol-Gel Process): In the presence of moisture and a catalyst, the silyl groups hydrolyze to form silanol intermediates (-Si-OH). These silanols then condense with each other to form stable Si-O-Si (siloxane) bonds, building up a crosslinked network. silibasesilicone.com

This combination of polyaddition (urethane formation) and polycondensation (siloxane formation) is a powerful tool for creating organic-inorganic hybrid materials with tailored properties. researchgate.netsilibasesilicone.com

Controlled/Living Polymerization Techniques (RAFT, ATRP, ROMP) with Silane Monomers

Modern controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. The incorporation of functional monomers like this compound into these systems opens pathways to highly sophisticated polymer structures.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile form of controlled radical polymerization that can tolerate a wide range of functional monomers. sigmaaldrich.comboronmolecular.com Research has demonstrated the successful direct RAFT polymerization of monomers containing unprotected isocyanate groups. rsc.org This is significant as it allows for the synthesis of well-defined polymers with pendant isocyanate groups, which can then be used for post-polymerization modification. To achieve this, careful selection of the RAFT chain transfer agent (CTA) and reaction conditions, such as low temperature, is necessary to prevent unwanted side reactions with the isocyanate group. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is known for its tolerance to a wide variety of functional groups in monomers, including hydroxyl, amine, and epoxide groups. cmu.eduresearchgate.netcmu.edu The radical nature of ATRP means it is generally compatible with monomers containing isocyanate groups, provided the catalyst system is chosen carefully to avoid deactivation by the monomer's functionality. cmu.edunih.gov This allows for the synthesis of polymers with precisely placed isocyanate functionalities along the backbone for subsequent reactions.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for polymerizing cyclic olefin monomers. researchgate.net It is particularly useful for creating polymers with silicon-containing moieties by using silicon-substituted cyclic monomers like norbornenes. researchgate.net While the direct participation of a non-cyclic molecule like this compound in ROMP is not possible, it could be used to functionalize a ROMP-derived polymer. For example, a polymer synthesized by ROMP containing hydroxyl or amine groups could be subsequently reacted with this compound to introduce silyl groups for crosslinking. acs.orgrsc.org

Table 2: Applicability of Controlled Polymerization Techniques

| Technique | Role of this compound | Key Consideration |

|---|---|---|

| RAFT | Can be incorporated as a functional monomer. rsc.org | Choice of CTA and low temperature to preserve the isocyanate group. rsc.org |

| ATRP | Can be incorporated as a functional monomer. cmu.edu | Catalyst system must be tolerant to the isocyanate functionality. cmu.edu |

| ROMP | Used for post-polymerization modification of ROMP-derived polymers. | The base polymer must contain functional groups (e.g., -OH, -NH2) to react with the isocyanate. acs.org |

Catalytic Roles and Applications of Isocyanato Dimethyl Phenylsilane Derivatives

Organosilane-Based Catalysts in Hydrosilylation and Reduction Reactions

Research has demonstrated the use of various catalytic systems for the hydrosilylation of alkenes and alkynes using phenylsilane (B129415). For instance, iron-based catalysts have been shown to exhibit high Markovnikov selectivity (≥98%) in the hydrosilylation of terminal styrenes and certain dienes, producing the corresponding branched products in high yields (88–95%). nih.gov In contrast, other iron catalysts can yield anti-Markovnikov products with different substrates. nih.gov Similarly, cobalt complexes, such as HCo(PMe₃)₄, have been employed for the highly regio- and stereoselective hydrosilylation of internal alkynes, where the steric properties of the substrates play a key role in controlling the outcome. nih.gov Palladium complexes like [(3IP)Pd(allyl)]OTf have also proven to be highly efficient and regioselective for the hydrosilylation of allenes with phenylsilane, consistently producing a single regioisomeric product. rsc.org

Beyond metal-catalyzed systems, organocatalysis has emerged as a viable alternative for activating silanes. Phosphines can catalyze the hydrosilylation of aldehydes with phenylsilane at room temperature. nih.gov This process is believed to proceed through the formation of a hypervalent silicon intermediate, where the phosphine (B1218219) acts as a Lewis base to activate the silane (B1218182). nih.gov The efficiency of this activation is highly dependent on the solvent's polarity, with higher conversions observed in more polar solvents like acetonitrile (B52724) and propylene (B89431) carbonate. nih.gov

A direct application of hydrosilylation in the synthesis of isocyanate-containing silanes has been patented. This method involves the reaction of allyl isocyanate with a hydridosilane (e.g., trimethoxysilane (B1233946) or triethoxysilane) in the presence of a noble metal catalyst, such as platinum or rhodium, to generate the corresponding isocyanate-based silane coupling agent. wipo.int

Table 1: Catalytic Systems for Hydrosilylation using Phenylsilane

| Catalyst System | Substrate Type | Selectivity | Yield (%) | Source(s) |

| Iron Complexes (Fe-1, Fe-2) | Terminal Styrenes | Markovnikov (≥98%) | 88–95 | nih.gov |

| Iron Complex (Fe-3) | 1-Alkyl Ethylene | anti-Markovnikov | 72–98 | nih.gov |

| HCo(PMe₃)₄ | Internal Alkynes | High Regio- & Stereoselectivity | 19–96 | nih.gov |

| [(3IP)Pd(allyl)]OTf | Allenes | Single Regioisomer | High | rsc.org |

| PMe₃ (Organocatalyst) | Benzaldehyde (B42025) | N/A | 88 | nih.gov |

Catalysis in Carbon Dioxide Fixation and Conversion Processes Utilizing Silanes

The transformation of carbon dioxide (CO₂) into value-added chemicals is a critical area of research. Silanes play a key role in processes that convert CO₂ into organoisocyanates. Specifically, metal silylamide complexes can react with CO₂ to selectively produce silyl (B83357) isocyanates. nih.govresearchgate.net This reaction provides a pathway to functionalize CO₂ under relatively mild conditions.

Studies involving low-coordinate iron silylamide complexes have shown a selective reaction with CO₂ to yield trimethylsilyl (B98337) isocyanate and an iron siloxide complex. nih.gov Mechanistic investigations, including the isolation of a thermally unstable carbamate (B1207046) intermediate, revealed that the reaction proceeds in two stages. nih.gov The presence of a coordinating solvent like tetrahydrofuran (B95107) (THF) can influence the rates of these stages, highlighting the role of the metal center in activating the CO₂ molecule. nih.gov The high selectivity for isocyanate formation is notable because the isocyanate product is isoelectronic with CO₂, meaning it can also be activated by the metal, potentially leading to side reactions. nih.gov

Similar reactivity has been observed with uranium(III) silylamido complexes. The reaction of [K(18c6)][U(N(SiMe₃)₂)₄] with CO₂ results in the insertion of CO₂ into a uranium-nitrogen bond, ultimately forming a stable uranium(IV) isocyanate complex. researchgate.net Density Functional Theory (DFT) studies suggest the mechanism involves a [2+2] cycloaddition of a C=O bond from CO₂ to the U-N bond, followed by multiple silyl migration steps to yield the final product. researchgate.net

Table 2: Conversion of CO₂ to Silyl Isocyanates using Metal Silylamide Complexes

| Metal Complex | Reagent | Product | Key Features | Source(s) |

| Low-coordinate Fe silylamide | CO₂ | Trimethylsilyl isocyanate | High selectivity; two-stage reaction influenced by THF. | nih.gov |

| [K(18c6)][U(N(SiMe₃)₂)₄] | CO₂ | U(IV) isocyanate complex | Involves [2+2] cycloaddition and multiple silyl migrations. | researchgate.net |

Activation of Reactants via Silane-Mediated Processes

Silanes can be activated by catalysts to function as potent reducing agents for various functional groups. This activation often involves the formation of a more reactive silicon species. A key example is the phosphine-catalyzed hydrosilylation of benzaldehyde using phenylsilane, which serves as a model for the reduction of carbonyl bonds. nih.gov

In this metal-free system, a Lewis base catalyst, such as trimethylphosphine (B1194731) (PMe₃), activates the Si-H bond of phenylsilane. nih.gov The proposed mechanism involves the nucleophilic attack of the phosphine on the silicon atom, leading to the formation of a hypervalent silicon intermediate with partial charges. nih.gov This activated silane complex is then capable of reducing the aldehyde. The reaction displays an induction period, after which sequential hydrosilylations occur at varying rates. nih.gov The effectiveness of the activation is strongly linked to the nucleophilicity of the phosphine catalyst, with linear trialkylphosphines showing the highest efficacy. nih.gov The progress of the reaction can be monitored using ¹H-¹⁹Si NMR spectroscopy to identify the various silylated products formed during the reduction. nih.gov This method represents an important alternative to traditional transition metal-catalyzed reductions.

Table 3: Phosphine-Catalyzed Reduction of Benzaldehyde with Phenylsilane

| Phosphine Catalyst | Solvent | Yield (%) | Mechanistic Feature | Source(s) |

| PMe₃ | Acetonitrile | 88 | High nucleophilicity | nih.gov |

| PⁿBu₃ | Acetonitrile | 46 | Linear trialkylphosphine | nih.gov |

| POct₃ | Acetonitrile | 56 | Linear trialkylphosphine | nih.gov |

| Various | Propylene Carbonate | up to 97 | High solvent polarity | nih.gov |

Advanced Organic Synthesis and Functional Derivatization

Strategic Use of Dimethylphenylsilyl Groups as Protecting Groups

The dimethylphenylsilyl group is a valuable asset in the strategic protection of functional groups, particularly alcohols. The reactivity of Isocyanato(dimethyl)phenylsilane with alcohols provides a direct route to the corresponding dimethylphenylsilylcarbamates. These carbamates can serve as effective protecting groups for alcohols, with their stability and cleavage conditions influenced by the electronic and steric nature of the silyl (B83357) group.

The stability of silyl protecting groups is a critical factor in their strategic application, allowing for selective deprotection in the presence of other functional groups. The stability of various silyl ethers to hydrolysis generally follows established trends.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups to Hydrolysis

| Silyl Group | Abbreviation | Stability to Acidic Hydrolysis | Stability to Basic Hydrolysis |

|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | < | ~ |

| Dimethylphenylsilyl | DMPS | < | ~ |

| Triethylsilyl | TES | < | < |

| tert-Butyldimethylsilyl | TBDMS | < | ~ |

| Triisopropylsilyl | TIPS | > | > |

| tert-Butyldiphenylsilyl | TBDPS | > | ~ |

Data compiled from multiple sources.

The dimethylphenylsilyl group offers a moderate level of stability, allowing for its removal under specific conditions, often involving fluoride (B91410) ion sources, without affecting more robust silyl protecting groups like TIPS or TBDPS. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of multiple hydroxyl groups within a complex molecule. The reaction of this compound with an alcohol proceeds to form a carbamate (B1207046), which can be thought of as a protected form of the alcohol. The cleavage of the resulting Si-O or Si-N bond is typically achieved using fluoride reagents.

Selective Derivatization of Complex Organic Molecules

The high reactivity of the isocyanate functional group makes this compound a useful reagent for the selective derivatization of complex organic molecules. Isocyanates readily react with nucleophiles such as alcohols, phenols, amines, and thiols to form stable urea (B33335) or carbamate linkages. nih.gov This reactivity can be harnessed to selectively tag or modify specific functional groups within a polyfunctional molecule, which is particularly valuable in fields like chemical biology and analytical chemistry for the detection and quantification of specific compounds. acs.orgwikipedia.orgnumberanalytics.comsigmaaldrich.com

The selectivity of isocyanate reactions can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, the reaction of isocyanates with primary amines is generally faster than with secondary amines or alcohols. This inherent difference in reactivity allows for the selective derivatization of a primary amine in the presence of other nucleophilic groups. Furthermore, studies with other isocyanates, such as para-tolyl isocyanate, have demonstrated selective derivatization of hydroxyl and thiol groups over carboxylic acid and phosphonic acid functionalities. acs.org This principle of chemoselectivity can be extended to this compound, enabling the targeted modification of complex biomolecules or synthetic intermediates.

A notable example of the chemoselective reactivity of a related compound is the synthesis of cyanoformamides from isocyanates and dimethylphenylsilylcyanide. masterorganicchemistry.com In this reaction, the cyanide anion, generated in situ, selectively attacks the electrophilic carbon of the isocyanate, demonstrating the precise control that can be achieved in reactions involving the isocyanate group, even in the presence of a silyl moiety. masterorganicchemistry.com This high degree of chemoselectivity is crucial for the successful derivatization of intricate molecular structures where multiple reactive sites are present.

Asymmetric Synthesis Utilizing Chiral Catalysts and Organosilane Reagents

The field of asymmetric synthesis seeks to control the stereochemical outcome of a reaction, producing a specific enantiomer or diastereomer of a chiral molecule. nih.govyoutube.comorganic-chemistry.org Organosilane reagents, in conjunction with chiral catalysts, have emerged as powerful tools in this endeavor. While direct applications of this compound in catalytic asymmetric synthesis are not extensively documented, its constituent parts—the isocyanate and the dimethylphenylsilyl group—suggest significant potential.

One promising strategy involves the reaction of this compound with a chiral alcohol or amine to generate a chiral carbamate or urea. This newly formed molecule can then act as a chiral auxiliary, a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. numberanalytics.comsigmaaldrich.comwikipedia.orgrsc.org After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, the isocyanate group itself can participate in enantioselective reactions catalyzed by chiral metal complexes. For example, a rhodium-catalyzed regio- and enantioselective synthesis of silicon-stereogenic silicon-bridged arylpyridinones has been achieved through the [2+2+2] cycloaddition of silicon-containing prochiral triynes with isocyanates. acs.org This demonstrates that an isocyanate can be a key component in the creation of a chiral, silicon-containing ring system. The dimethylphenylsilyl group can also play a role in stereoselective reactions by influencing the approach of reagents due to its steric bulk. acs.org

The development of organocatalytic asymmetric methods for the synthesis of Si-stereogenic silyl ethers highlights the growing interest in creating chiral organosilanes. acs.org These approaches often rely on the desymmetrization of prochiral silanes. This compound could potentially be a substrate in such transformations, or its derivatives could be designed to participate in novel asymmetric catalytic cycles.

Multicomponent Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from most or all of the starting materials. nih.govacs.orgmdpi.comrsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in the rapid generation of molecular diversity. wikipedia.orgacs.orgwikipedia.orgorganic-chemistry.orgorganicreactions.orgslideshare.netnumberanalytics.comnih.govresearchgate.netnih.gov

The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.comnih.gov The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganicreactions.org Given the structural and electronic similarities between isocyanides (R-N≡C) and isocyanates (R-N=C=O), the incorporation of isocyanates into MCRs is an active area of research. nih.govrsc.org

While specific examples of MCRs incorporating this compound are not prevalent in the literature, its reactive isocyanate group makes it a prime candidate for such transformations. It could potentially react in a manner analogous to isocyanides or participate in novel MCRs. For instance, in a Ugi-type reaction, the isocyanate could be intercepted by one of the intermediates, leading to a different class of products. Alternatively, a derivative of this compound, such as a urea or carbamate formed in a pre-reaction step, could be designed to participate as one of the components in an MCR. The dimethylphenylsilyl group would add another layer of functionality to the resulting MCR product, allowing for subsequent transformations or tuning of properties.

Outlook and Future Research Directions in Isocyanato Dimethyl Phenylsilane Chemistry

Sustainable Synthetic Methodologies and Process Intensification

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). wikipedia.orgrsc.org Future research on Isocyanato(dimethyl)phenylsilane will likely focus on developing safer and more sustainable synthetic routes.

Sustainable Synthetic Routes: Phosgene-free methods are a cornerstone of green chemistry for isocyanate production. rsc.orgresearchgate.net Research could explore the adaptation of non-phosgene pathways, such as the thermal decomposition of carbamates derived from dimethyl carbonate, for the synthesis of this compound. researchgate.net Another promising avenue is a patented process involving the silylation of an N-H group followed by thermolysis to yield an isocyanate, a method that avoids phosgene and can be performed at moderate temperatures without a catalyst. google.com Investigating the application of the Curtius rearrangement, which converts a carboxylic acid to an isocyanate under mild conditions, could also provide a sustainable alternative. researchgate.net

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the production of this compound, future work could focus on:

Microreactors: These devices offer precise control over reaction conditions, enhancing safety and efficiency, which is crucial when handling reactive isocyanates. sciforum.netmdpi.com Their high surface-area-to-volume ratio improves heat and mass transfer, potentially leading to higher yields and purity. mdpi.com

Reactive Distillation: This technique combines chemical reaction and separation into a single unit. segovia-hernandez.com For silane (B1218182) production processes, reactive distillation has been shown to overcome equilibrium limitations by continuously removing products, which could be applied to the synthesis of this compound to improve conversion and reduce energy costs. segovia-hernandez.com

The table below outlines potential research areas for the sustainable synthesis of this compound.

| Research Area | Potential Methodology | Key Advantages |

| Phosgene-Free Synthesis | Carbamate (B1207046) Decomposition | Avoids highly toxic phosgene; utilizes greener reagents like dimethyl carbonate. researchgate.net |

| Silyl-Urethane Thermolysis | Phosgene-free; potentially catalyst-free; moderate reaction temperatures. google.com | |

| Curtius Rearrangement | Mild reaction conditions; applicable to a variety of starting materials. researchgate.net | |

| Process Intensification | Microreactor Technology | Enhanced safety, improved heat/mass transfer, precise process control. sciforum.netmdpi.com |

| Reactive Distillation | Increased conversion, energy savings, simplified process with fewer recycle streams. segovia-hernandez.com |

This table is illustrative and outlines potential future research based on established chemical principles.

Design of Novel Functional Materials and Hybrid Systems

The dual functionality of this compound—a reactive isocyanate group and a dimethylphenylsilyl group—makes it an attractive building block for novel functional materials and hybrid systems. wikipedia.org

Functional Polymers and Coatings: The isocyanate group readily reacts with nucleophiles like alcohols and amines to form urethane (B1682113) and urea (B33335) linkages, respectively. wikipedia.org This reactivity is the foundation of polyurethane chemistry. wikipedia.orgcrowdchem.net this compound could be used as a monofunctional chain terminator or as a co-monomer to incorporate silicon into polymer backbones, potentially enhancing properties such as:

Thermal stability

UV resistance

Hydrophobicity

Gas permeability

Aliphatic isocyanates are known to impart excellent weather resistance to coatings, a property that could be explored with silicon-containing analogues. navy.mil

Hybrid Organic-Inorganic Materials: A significant area of future research is the use of this compound to create hybrid materials. It can act as a coupling agent to functionalize the surface of inorganic nanoparticles, such as silica (B1680970). This concept has been demonstrated with other isocyanates, where azetidine-2,4-dione (B14163061) groups were attached to silica nanoparticle surfaces, making them reactive towards amines for the creation of nanohybrid materials. nih.gov By reacting this compound with hydroxyl groups on a silica surface, a robust, covalently linked organic layer can be formed, creating a versatile intermediate for further material synthesis. nih.govresearchgate.net

The following table details prospective applications in materials science.

| Material Type | Potential Application | Anticipated Improvement from (dimethyl)phenylsilane Moiety |

| Polyurethanes | High-performance coatings, adhesives, elastomers. wikipedia.orgrsc.org | Enhanced thermal stability, UV resistance, surface hydrophobicity. |

| Silicone-Urea Copolymers | Biocompatible materials, gas separation membranes. | Tailored mechanical properties and gas permeability. |

| Surface-Modified Nanoparticles | Polymer nanocomposites, targeted drug delivery systems. | Improved dispersion of nanoparticles in a polymer matrix, covalent attachment of functional molecules. |

| Hybrid Films | Protective coatings, low-k dielectric layers. | Combination of inorganic robustness with organic flexibility and processability. |

This table is illustrative and outlines potential future research based on established material science principles.

Computational-Experimental Synergy for Mechanistic Understanding and Discovery

A synergistic approach combining computational modeling and experimental work will be crucial for accelerating the development and application of this compound. researchgate.net

Mechanistic Understanding: The reaction of isocyanates with nucleophiles like alcohols is fundamental to their application. researchgate.net While the general mechanism is understood to be first-order in both isocyanate and alcohol, the specific influence of the dimethylphenylsilyl group on the reactivity of the isocyanate function is an area ripe for investigation. researchgate.net Quantum-chemical studies, such as those using Density Functional Theory (DFT), can elucidate reaction pathways and transition states. chemrxiv.orgmdpi.com This theoretical insight can predict how the electronic and steric properties of the silyl (B83357) group affect reaction kinetics, guiding the design of more efficient catalytic systems. chemrxiv.org

Predictive Material Design: Computational modeling is increasingly used to predict the properties of new materials before they are synthesized. mdpi.comresearchgate.net For this compound, atomistic simulations could be employed to:

Model the structure and dynamics of polymers incorporating this monomer.

Predict the morphology of hybrid systems, such as the interface between a functionalized nanoparticle and a polymer matrix.

Screen for potential applications by calculating properties like thermal stability, mechanical strength, and interaction with other molecules.

Recent advances in modeling, including the use of machine learning, open new possibilities for discovering novel isocyanate-based systems with desired properties. researchgate.net

The table below summarizes key areas where a combined computational and experimental approach would be beneficial.

| Research Focus | Computational Method | Experimental Validation | Goal |

| Reaction Kinetics | DFT, Ab Initio Calculations mdpi.com | Spectroscopic rate studies (e.g., FTIR, NMR). researchgate.net | Understand the electronic and steric effects of the silyl group on isocyanate reactivity. |

| Polymer Properties | Molecular Dynamics (MD) Simulations researchgate.net | Thermal analysis (TGA, DSC), mechanical testing (tensile, flexural). | Predict and tailor the bulk properties of new silicon-containing polymers. |

| Hybrid Interface | Coarse-Grained (CG) Modeling, MD mdpi.com | Electron microscopy (TEM, SEM), surface analysis (XPS). | Characterize the structure and stability of the interface in hybrid materials. |

| New Material Discovery | High-Throughput Screening, Machine Learning researchgate.net | Synthesis and characterization of computationally identified candidate materials. | Accelerate the discovery of novel functional materials based on this compound. |

This table is illustrative and outlines potential future research based on established computational and experimental chemistry practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isocyanato(dimethyl)phenylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via aminolysis of chlorosilanes followed by insertion of phenyl isocyanate into aminosilanes. For example, dichlorodimethylsilane reacts with primary amines (e.g., tert-butylamine) in hexane or diethyl ether to form aminosilanes, which are subsequently treated with phenyl isocyanate in chloroform. Yield optimization (e.g., 61–94%) depends on solvent choice, stoichiometry, and reaction time . Characterization via Si NMR (δ ≈ −3.4 ppm) and Raman spectroscopy (e.g., ν(Si–C) at 668 cm) confirms structural integrity .

Q. How should researchers characterize the stability and reactivity of this compound under ambient and experimental conditions?

- Methodological Answer : Stability studies should focus on hydrolysis sensitivity due to the isocyanate group. Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., chloroform) during handling. Monitor degradation via FT-IR for NCO group loss (~2270 cm) and H NMR for siloxane formation. Reaction with moisture generates CO and silanol byproducts, requiring strict moisture control .

Q. What spectroscopic techniques are most effective for verifying the molecular structure and purity of this compound?

- Methodological Answer :

- Raman spectroscopy : Identifies Si–C vibrations (668 cm) and NCO stretching (~2270 cm) .

- NMR : Si NMR confirms silicon coordination (δ ≈ −3.4 ppm), while C NMR detects carbonyl resonance (~159 ppm) .

- Elemental analysis : Validate C, H, N, and Si content (e.g., CHNOSi requires C 58.5%, H 5.9%, N 6.8%) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the silicon center influence the reactivity of this compound in urea-forming reactions?

- Methodological Answer : Bulky substituents (e.g., tert-butyl) hinder nucleophilic attack on the isocyanate group, reducing reaction rates. Kinetic studies using H NMR or in situ IR spectroscopy can monitor reaction progress. Computational modeling (DFT) predicts transition-state geometries, revealing steric clashes in crowded systems . For example, allyl-substituted derivatives exhibit faster kinetics due to reduced steric hindrance .

Q. What are the mechanistic pathways for this compound in catalytic deoxygenation reactions, and how do non-covalent interactions affect selectivity?

- Methodological Answer : In reductive deoxygenation (e.g., ester-to-ether conversion), phenylsilane acts as a hydride donor. Mechanistic studies using P NMR and kinetic isotope effects (KIE) reveal that fluorinated catalysts (e.g., KBArF) stabilize transition states via π-stacking with aromatic groups, lowering activation barriers (~18.6 kcal/mol). Synergistic Si–H···O interactions facilitate oxygen abstraction .

Q. How can researchers resolve contradictions in reported crystal structures and torsional barriers for this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., monoclinic space group ) and ab initio calculations reconcile discrepancies. For example, hindered rotor analysis of phenylsilane derivatives shows sixfold torsional potentials ( cm), with staggered conformations in neutral states and eclipsed in cationic states. Compare experimental Raman data (e.g., 3374 cm for N–H) with computational predictions to validate models .

Q. What strategies mitigate silicon contamination in porous materials synthesized using this compound?

- Methodological Answer : Post-synthetic washing with anhydrous solvents (e.g., THF) reduces residual silicon. Elemental analysis (e.g., 2.48% Si in contaminated samples) and BET surface area measurements (e.g., 0.03 m/g vs. theoretical >500 m/g) quantify contamination. Use chelating agents (e.g., EDTA) during synthesis to sequester silicon byproducts .

Data-Driven Analysis and Best Practices

Q. How should researchers design experiments to address conflicting data on the hydrolysis rates of this compound in aqueous vs. non-aqueous media?

- Methodological Answer : Conduct controlled hydrolysis studies using DO/HO mixtures and monitor via H NMR (e.g., Si–OH formation at δ 1.5 ppm). Compare kinetics in polar aprotic (DMF) vs. non-polar (hexane) solvents. Statistical analysis (e.g., ANOVA) identifies significant variables (pH, solvent polarity) .

Q. What computational methods are recommended for predicting the electronic structure and reactivity of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.